![molecular formula C22H23ClF3N B564751 ent-Cinacalcet Hydrochloride CAS No. 1217809-88-5](/img/structure/B564751.png)
ent-Cinacalcet Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ent-Cinacalcet Hydrochloride is a medication used for the treatment of secondary hyperparathyroidism in patients with chronic kidney disease . It is a calcimimetic agent that works by mimicking the action of calcium on the parathyroid gland, thereby reducing the production and secretion of parathyroid hormone (PTH) .
Synthesis Analysis
Cinacalcet hydrochloride was synthesized from 1-acetonaphthone via six steps, including Leuckart-Wallch reaction, hydrolysis, chiral resolution, condensation, reduction, and finally salification . Another synthesis route includes the Knoevenagel–Doebner condensation and the amide reduction under milder conditions .
Molecular Structure Analysis
The molecular formula of ent-Cinacalcet Hydrochloride is C22H23ClF3N . The molecular weight is 393.9 g/mol . The IUPAC name is N - [ (1 S )-1-naphthalen-1-ylethyl]-3- [3- (trifluoromethyl)phenyl]propan-1-amine;hydrochloride .
Chemical Reactions Analysis
Cinacalcet hydrochloride is a white to off-white, crystalline solid that is soluble in methanol or 95% ethanol and slightly soluble in water . It has one chiral center, having an R-absolute configuration .
Physical And Chemical Properties Analysis
The physical properties of ent-Cinacalcet Hydrochloride include a molecular weight of 393.9 g/mol . The chemical properties include its molecular formula, C22H23ClF3N .
科学的研究の応用
Chronic Kidney Disease Management
ent-Cinacalcet Hydrochloride: is primarily used in the management of secondary hyperparathyroidism in patients with chronic kidney disease (CKD) . It functions by lowering serum parathyroid hormone levels. A cumulative meta-analysis of randomized controlled trials has shown that while it has little or no effect on all-cause mortality, it significantly reduces the need for parathyroidectomy and hypercalcemia, albeit with an increased risk of hypocalcemia, nausea, and vomiting .
Parathyroid Carcinoma
In cases of parathyroid carcinoma , ent-Cinacalcet Hydrochloride helps in managing hypercalcemia. It increases the sensitivity of calcium-sensing receptors to extracellular calcium ions, thus lowering the production and release of parathyroid hormone. This results in a simultaneous decrease of serum calcium and phosphorus levels, which is beneficial for patients suffering from this rare endocrine malignancy .
Dialysis-Related Applications
For patients undergoing dialysis, particularly those with CKD stage 5D, ent-Cinacalcet Hydrochloride has been shown to prevent parathyroidectomy and control hypercalcemia. However, it’s important to note that the treatment may lead to side effects such as hypocalcemia, which must be carefully managed .
Cardiovascular Disease in CKD
While the direct effects on cardiovascular mortality are not well-established, there is an indirect benefit of using ent-Cinacalcet Hydrochloride in CKD patients. By controlling hyperparathyroidism and associated hypercalcemia, it may contribute to a lower risk of vascular calcification and subsequently, cardiovascular events .
Bone Health in CKD
Secondary hyperparathyroidism can lead to significant bone health issues in CKD patientsent-Cinacalcet Hydrochloride helps in maintaining bone health by regulating calcium and phosphorus metabolism, thereby preventing bone-related complications associated with CKD .
Pharmacological Research
The synthesis and application of ent-Cinacalcet Hydrochloride have been a subject of pharmacological research. Various synthetic approaches, including amide formation followed by reduction, reductive amination, and nucleophilic substitution, have been explored to optimize the production of this enantiopure active pharmaceutical ingredient .
Safety And Hazards
Cinacalcet is a pharmaceutical product intended for clinical and commercial manufacturing purposes only . The most common and serious adverse effects include hypocalcemia, upper gastrointestinal bleeding, hypotension, and a dynamic bone disease . These effects may potentially occur if exposures repeatedly exceed the Occupational Exposure Limit . Avoid inhalation, skin contact, eye contact, and accidental ingestion .
将来の方向性
Cinacalcet is being used increasingly in pediatric populations with CKD and suffering from concomitant renal osteodystrophy, described as CKD–mineral and bone disorders (CKD–MBD) . It is also being used for the treatment of primary hyperparathyroidism in the individual who is not a surgical candidate or in whom surgery would be high risk .
特性
IUPAC Name |
N-[(1S)-1-naphthalen-1-ylethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3N.ClH/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)26-14-6-8-17-7-4-11-19(15-17)22(23,24)25;/h2-5,7,9-13,15-16,26H,6,8,14H2,1H3;1H/t16-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QANQWUQOEJZMLL-NTISSMGPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClF3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675768 |
Source
|
Record name | N-[(1S)-1-(Naphthalen-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ent-Cinacalcet Hydrochloride | |
CAS RN |
694495-47-1 |
Source
|
Record name | N-[(1S)-1-(Naphthalen-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。